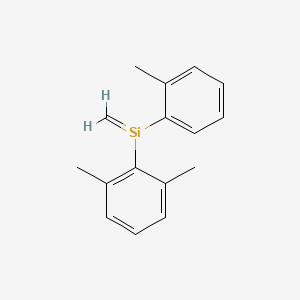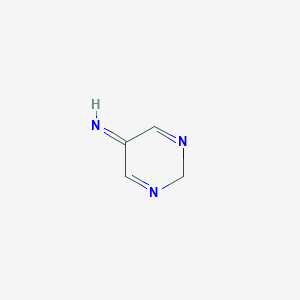
5(2H)-Pyrimidinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(2H)-Pyrimidinimine is a heterocyclic compound featuring a pyrimidine ring with an imine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5(2H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-dicarbonyl compounds, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5(2H)-Pyrimidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The imine group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5(2H)-Pyrimidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research is ongoing into its potential as an antiviral and anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5(2H)-Pyrimidinimine involves its interaction with molecular targets such as enzymes and nucleic acids. The imine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.
Comparación Con Compuestos Similares
2H-Pyrimidinone: Similar in structure but with an oxygen atom instead of an imine group.
4H-Pyrimidinone: Another structural isomer with different reactivity and properties.
2H-Pyran: A related heterocycle with oxygen in the ring, showing different chemical behavior.
Uniqueness: 5(2H)-Pyrimidinimine is unique due to its imine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly interesting for medicinal chemistry applications, where such interactions can be leveraged for therapeutic purposes.
Propiedades
Número CAS |
220560-94-1 |
|---|---|
Fórmula molecular |
C4H5N3 |
Peso molecular |
95.10 g/mol |
Nombre IUPAC |
2H-pyrimidin-5-imine |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-2,5H,3H2 |
Clave InChI |
KEYPVAFHWHPCOK-UHFFFAOYSA-N |
SMILES canónico |
C1N=CC(=N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)
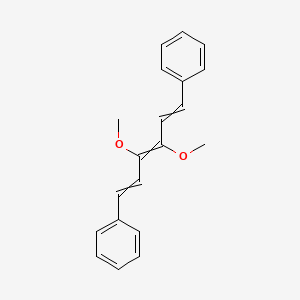
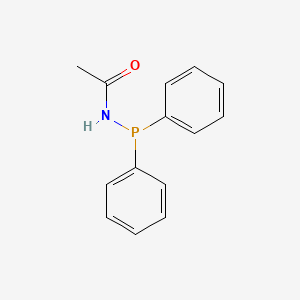
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
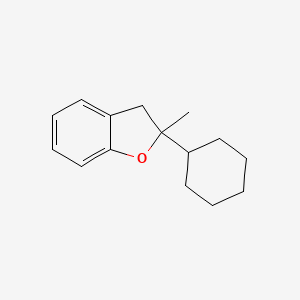
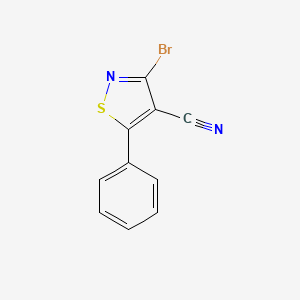
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
